2-chloro-3-nitrobenzene-1-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-nitrobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of chlorobenzene to introduce the nitro group, followed by thiolation to introduce the thiol group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and thiourea or hydrogen sulfide for thiolation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-nitrobenzene-1-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a polar solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Products include substituted amines or ethers.
Reduction: The major product is 2-chloro-3-aminobenzene-1-thiol.
Oxidation: Products include disulfides or sulfonic acids.
Scientific Research Applications
2-chloro-3-nitrobenzene-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-3-nitrobenzene-1-thiol involves its reactive functional groups. The thiol group can form covalent bonds with biological molecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can affect various molecular targets and pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrobenzene-1-thiol
- 2-chloro-3-nitrobenzene-1-amine
- 2-chloro-3-nitrobenzene-1-methanol
Uniqueness
2-chloro-3-nitrobenzene-1-thiol is unique due to the presence of both a thiol and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
1824577-52-7 |
---|---|
Molecular Formula |
C6H4ClNO2S |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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